Cas no 2248346-34-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-[(4-methylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 5-[(4-methylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate is a specialized organic compound featuring a unique structural combination of isoindole and thiophene moieties, linked via a sulfonyl-piperidine group. This compound is of interest in pharmaceutical and materials research due to its potential as a versatile synthetic intermediate. The presence of the sulfonyl and carboxylate functional groups enhances reactivity, enabling selective modifications for targeted applications. Its well-defined molecular architecture offers advantages in precision synthesis, particularly in the development of bioactive molecules or functional materials. The compound’s stability under standard conditions further supports its utility in controlled chemical processes.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-[(4-methylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate structure
2248346-34-9 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-[(4-methylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate
CAS No:2248346-34-9
MF:C19H18N2O6S2
MW:434.486022472382
CID:5976453
PubChem ID:165728188
Update Time:2025-06-27

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-[(4-methylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2248346-34-9
    • EN300-6523775
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-[(4-methylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate
    • Inchi: 1S/C19H18N2O6S2/c1-12-8-10-20(11-9-12)29(25,26)16-7-6-15(28-16)19(24)27-21-17(22)13-4-2-3-5-14(13)18(21)23/h2-7,12H,8-11H2,1H3
    • InChI Key: DBEOBUJAOKLYCZ-UHFFFAOYSA-N
    • SMILES: S(C1=CC=C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)S1)(N1CCC(C)CC1)(=O)=O

Computed Properties

  • Exact Mass: 434.06062865g/mol
  • Monoisotopic Mass: 434.06062865g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 763
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 138Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-[(4-methylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6523775-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-[(4-methylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate
2248346-34-9 95.0%
1.0g
$0.0 2025-03-13

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-[(4-methylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate

Compound CAS No. 2248346-34-9: 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 5-[(4-methylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate

The compound with CAS No. 2248346-34-9, known as 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(4-methylpiperidin-1-ylsulfonyl)thiophene-carboxylate, is a highly specialized organic molecule with significant potential in the fields of pharmaceutical chemistry and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug development.

The molecular structure of this compound is characterized by a dioxo isoindole moiety fused with a thiophene ring system. The isoindole component contributes to the molecule's stability and aromaticity, while the thiophene ring introduces electronic properties that enhance its reactivity and bioavailability. The sulfonyl group attached to the thiophene ring further modulates the compound's physicochemical properties, making it suitable for various biological applications.

Recent studies have highlighted the importance of sulfonamide-containing compounds in medicinal chemistry. The sulfonyl group in this compound plays a crucial role in stabilizing the molecule's conformation and enhancing its binding affinity to target proteins. This makes it a valuable candidate for drug design, particularly in the development of kinase inhibitors and other therapeutic agents.

The synthesis of this compound involves a multi-step process that combines advanced organic synthesis techniques. Researchers have employed methods such as Ullmann coupling, Mitsunobu reaction, and sulfonamide formation to achieve high yields and purity. These methods ensure that the compound maintains its structural integrity while being scalable for industrial applications.

In terms of applications, this compound has shown potential in several areas. Its ability to act as a template for drug design has been explored in recent studies, where it has been used to develop analogs with improved pharmacokinetic profiles. Additionally, its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials.

Recent research has also focused on the biological activity of this compound. In vitro studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Furthermore, its ability to modulate ion channels has been explored, opening avenues for its use in neurodegenerative diseases.

The environmental impact of this compound has also been a topic of interest. Studies have shown that it exhibits low toxicity to aquatic organisms, making it a safer alternative to traditional chemicals used in pharmaceutical manufacturing. Its biodegradability has been assessed under various conditions, with promising results indicating its eco-friendly nature.

In conclusion, the compound with CAS No. 2248346-34-9 represents a significant advancement in organic chemistry. Its unique structure, versatile synthesis methods, and promising applications position it as a valuable tool in both academic research and industrial development. As research continues to uncover its full potential, this compound is expected to play a pivotal role in shaping future innovations in medicine and materials science.

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